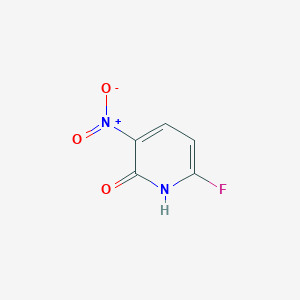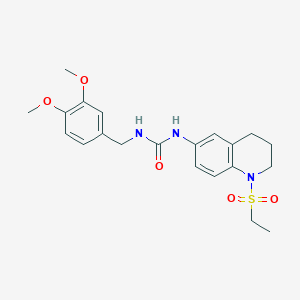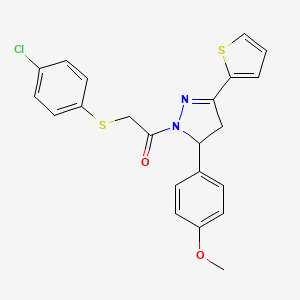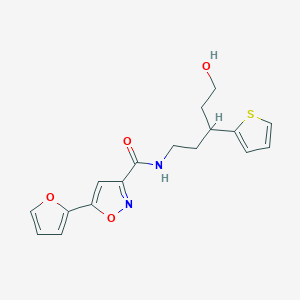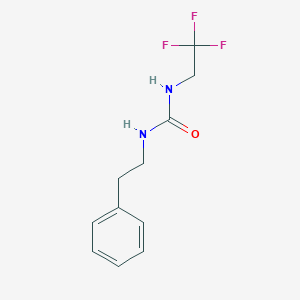
1-(2-Phenylethyl)-3-(2,2,2-trifluoroethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Phenylethyl)-3-(2,2,2-trifluoroethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Phenyl-trifluoroethyl-urea (PTFU) and is a white crystalline solid.
Mecanismo De Acción
The mechanism of action of PTFU is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biochemical pathways. In cancer cells, PTFU has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis. In weeds, PTFU has been shown to inhibit the activity of the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids.
Efectos Bioquímicos Y Fisiológicos
PTFU has been shown to have various biochemical and physiological effects, depending on the application. In cancer cells, PTFU has been shown to induce apoptosis, or programmed cell death. In weeds, PTFU has been shown to inhibit the growth of root and shoot tissues. In material science, PTFU has been used to synthesize polymers with unique properties, such as high thermal stability and electrical conductivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PTFU has several advantages for use in lab experiments, including its relatively simple synthesis method and its ability to inhibit specific enzymes. However, PTFU also has limitations, such as its low solubility in water and its potential toxicity to non-target organisms.
Direcciones Futuras
There are several future directions for research on PTFU. In medicinal chemistry, further studies could investigate the potential of PTFU as a treatment for other types of cancer. In material science, further studies could investigate the properties of polymers synthesized using PTFU as a monomer. In agricultural science, further studies could investigate the potential of PTFU as a selective herbicide that targets specific weed species. Additionally, further studies could investigate the potential of PTFU as a tool for studying the biochemical pathways involved in cancer and weed growth.
Métodos De Síntesis
The synthesis of PTFU involves the reaction between 2-phenylethylamine and 2,2,2-trifluoroacetyl isocyanate in a solvent such as dichloromethane. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography. The yield of PTFU is typically around 60%.
Aplicaciones Científicas De Investigación
PTFU has been investigated for its potential applications in various fields, including medicinal chemistry, material science, and agricultural science. In medicinal chemistry, PTFU has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In material science, PTFU has been used as a monomer for the synthesis of polymers with unique properties. In agricultural science, PTFU has been investigated as a potential herbicide due to its ability to inhibit the growth of weeds.
Propiedades
IUPAC Name |
1-(2-phenylethyl)-3-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)8-16-10(17)15-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPUJLBKUZHMQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylethyl)-3-(2,2,2-trifluoroethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(benzo[d]thiazol-2-yloxy)-N-(2-chlorophenyl)piperidine-1-carboxamide](/img/structure/B2967116.png)
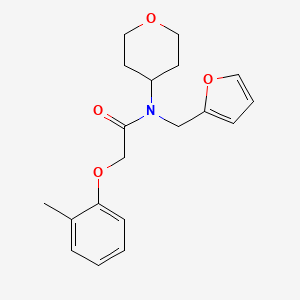
![1,3,7-trimethyl-8-(2-(p-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2967122.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2967123.png)
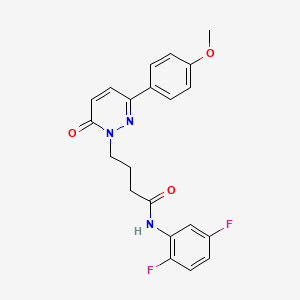
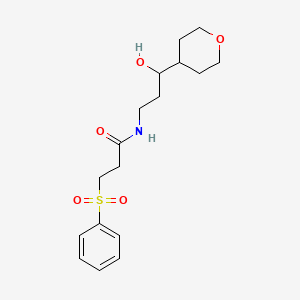
![5-nitro-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2967126.png)
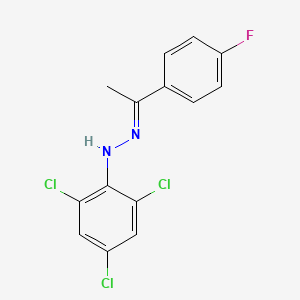
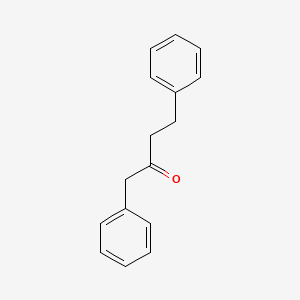
![N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2967130.png)
